4-Bromo-2-heptene

Catalog No.
S14290940
CAS No.
M.F
C7H13Br
M. Wt
177.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-heptene

Product Name

4-Bromo-2-heptene

IUPAC Name

(E)-4-bromohept-2-ene

Molecular Formula

C7H13Br

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C7H13Br/c1-3-5-7(8)6-4-2/h3,5,7H,4,6H2,1-2H3/b5-3+

InChI Key

PZCKKTZCRIZAKZ-HWKANZROSA-N

Canonical SMILES

CCCC(C=CC)Br

Isomeric SMILES

CCCC(/C=C/C)Br

4-Bromo-2-heptene is an organic compound with the molecular formula C7H13BrC_7H_{13}Br. It is characterized by a double bond between the second and third carbon atoms in a seven-carbon chain, with a bromine atom attached to the fourth carbon. This compound belongs to the class of alkenes, specifically 2-heptenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The presence of the bromine atom introduces unique reactivity patterns, making 4-bromo-2-heptene an interesting subject of study in organic chemistry.

, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide or cyanide ions, leading to the formation of alcohols or nitriles.
  • Elimination Reactions: Under strong bases, 4-bromo-2-heptene can undergo dehydrohalogenation, resulting in the formation of more stable alkenes, such as 1-heptene or 2-heptene.
  • Addition Reactions: The double bond in 4-bromo-2-heptene is reactive towards electrophiles. For instance, it can react with hydrogen halides (like hydrogen bromide) to form bromoalkanes or with halogens to yield vicinal dibromides.

The specific reaction pathways depend on the conditions and reagents used, highlighting the compound's versatility in organic synthesis .

Synthesis of 4-bromo-2-heptene can be achieved through several methods:

  • Bromination of 2-Heptene: This involves treating 2-heptene with bromine or N-bromosuccinimide in an inert solvent under controlled conditions. This method typically yields high purity and good yields of the desired product.
  • Alkylation Reactions: Another synthetic route could involve alkylation reactions where a suitable alkyl halide is reacted with a lithium reagent derived from heptyne or heptane derivatives.
  • Dehydrohalogenation: Starting from a bromoalkane precursor, dehydrohalogenation using strong bases can yield 4-bromo-2-heptene as a product .

While specific interaction studies on 4-bromo-2-heptene are scarce, similar halogenated alkenes have been shown to interact with various biological systems. Studies focus on how these compounds can act as substrates for enzymatic reactions or how they might influence cellular processes through their reactivity. The presence of bromine often enhances lipophilicity, potentially affecting membrane permeability and biological activity .

Several compounds are structurally similar to 4-bromo-2-heptene. Here are some comparisons:

Compound NameStructure CharacteristicsUnique Features
3-BromoheptaneSaturated alkane with bromine at position threeFully saturated; lacks double bond
4-Chloro-2-hepteneChlorine instead of bromine at position fourDifferent halogen; alters reactivity profile
(E)-2-Bromo-6-methyl-2-hepteneMethyl group at position six; double bond at position twoDifferent branching affects physical properties
(Z)-4-Bromo-2-hepteneSame structure but different configuration around double bondIsomeric form that may exhibit different reactivity

The uniqueness of 4-bromo-2-heptene lies in its specific arrangement of carbon atoms and the presence of both a double bond and a bromine substituent at critical positions. This configuration influences its reactivity and potential applications in organic synthesis .

XLogP3

3.1

Exact Mass

176.02006 g/mol

Monoisotopic Mass

176.02006 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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